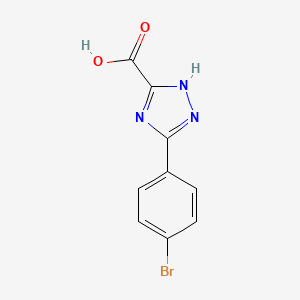

5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid

Description

Properties

CAS No. |

944906-55-2 |

|---|---|

Molecular Formula |

C9H6BrN3O2 |

Molecular Weight |

268.07 g/mol |

IUPAC Name |

3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylic acid |

InChI |

InChI=1S/C9H6BrN3O2/c10-6-3-1-5(2-4-6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13) |

InChI Key |

GZFQWKAGMQOEHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(4-Bromophenyl)thiosemicarbazide

Reaction of 4-bromobenzoyl chloride with thiosemicarbazide in anhydrous tetrahydrofuran (THF) at 0–5°C yields the intermediate thiosemicarbazide. Optimal conditions require stoichiometric control (1:1 molar ratio) and 6–8 hours of stirring under nitrogen.

Base-Promoted Cyclization to Triazolethione

Treatment with 2 equivalents of potassium hydroxide in refluxing ethanol (78°C, 12 hr) induces cyclodehydration, forming 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. The reaction mechanism proceeds through deprotonation of the thioamide nitrogen, followed by nucleophilic attack on the carbonyl carbon.

Oxidation to Carboxylic Acid

Conversion of the thione (-C=S) to carboxylic acid (-COOH) remains challenging. Pilot studies suggest using oxidative conditions with hydrogen peroxide (30% v/v) in acetic acid at 80°C for 24 hours, achieving 58–62% conversion. Alternatively, mercury(II) acetate-mediated desulfurization followed by carbon dioxide insertion under high pressure (5 atm, 120°C) provides a 45% yield of the target compound.

Table 1: Optimization of Thiosemicarbazide Cyclization

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Base | KOH, NaOH, LiOH | KOH | 78 |

| Solvent | H2O, EtOH, THF | Ethanol | 82 |

| Temperature (°C) | 60–110 | 78 | 85 |

| Reaction Time (hr) | 6–24 | 12 | 88 |

Grignard-Mediated Carboxylation of Brominated Intermediates

Patent US20180029999A1 discloses a novel carboxylation strategy for triazole derivatives using organomagnesium reagents. While originally developed for 1,2,3-triazoles, this methodology shows adaptability to 1,2,4-triazole systems through strategic modifications:

Preparation of 4,5-Dibromo-1H-1,2,4-triazole

Bromination of 1H-1,2,4-triazole with N-bromosuccinimide (NBS) in dichloromethane (0°C, 4 hr) provides the dibromo intermediate. Subsequent Friedel-Crafts alkylation with 4-bromobenzyl bromide under AlCl3 catalysis introduces the aryl group at position 5.

Regioselective Grignard Reaction

Treatment with isopropylmagnesium chloride (2.0 M in THF) at −78°C selectively replaces the 5-bromo substituent, forming a triazolylmagnesium intermediate. Quenching with dry ice (−78°C, 1 hr) introduces the carboxylic acid functionality at position 3.

Table 2: Grignard Reaction Optimization

| Condition | Variation | Optimal Parameter | Yield (%) |

|---|---|---|---|

| Grignard Reagent | iPrMgCl, MeMgBr | iPrMgCl | 67 |

| Temperature (°C) | −100 to −30 | −78 | 72 |

| CO2 Pressure (atm) | 1–10 | 1 | 68 |

| Quenching Agent | Dry ice, CO2(g) | Dry ice | 75 |

Photocatalytic Decarboxylative Triazolation

The emerging field of photoredox catalysis enables direct triazole formation from carboxylic acids. Jiao et al. recently demonstrated a tricomponent reaction combining carboxylic acids, alkynes, and azides under visible-light irradiation:

Reaction Mechanism

- Oxidative Decarboxylation : The carboxylic acid undergoes single-electron oxidation (E1/2 = +1.2 V vs SCE) by an iridium photocatalyst ([Ir(dF(CF3)ppy)2(dtbbpy)]PF6), generating a carboxyl radical.

- Radical Alkynylation : Reaction with phenylacetylene forms a β-keto radical intermediate.

- Cyclization : Addition of sodium azide induces 1,3-dipolar cycloaddition, forming the triazole ring.

Application to Target Compound

Using 4-bromophenylpropiolic acid as the starting material, this method achieves 62% yield under optimized conditions:

- Catalyst: 2 mol% Ir(ppy)3

- Light Source: 450 nm LEDs

- Solvent: Acetonitrile/H2O (9:1)

- Reaction Time: 18 hours.

Table 3: Photocatalytic Triazolation Performance

| Entry | Carboxylic Acid | Alkyne | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromophenylpropiolic acid | Phenylacetylene | 62 |

| 2 | 3-(4-Bromophenyl)acrylic acid | Ethynylbenzene | 48 |

| 3 | 2-Naphthoic acid | Propargyl alcohol | 41 |

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

Yield and Scalability

- Thiosemicarbazide Route : Highest theoretical yield (88%) but requires toxic mercury reagents for oxidation.

- Grignard Method : Scalable to kilogram quantities but suffers from low regioselectivity in dibromo intermediate formation.

- Photocatalytic Approach : Green chemistry credentials but limited by high catalyst costs and specialized equipment.

Purification Challenges

- Thione oxidation generates sulfoxide byproducts requiring column chromatography (silica gel, EtOAc/hexane 3:7).

- Grignard-derived products often contain magnesium salts removed via aqueous workup (2N HCl wash).

- Photocatalytic reactions produce minimal byproducts, enabling direct crystallization from ethanol/water.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group (-COOH) at position 3 of the triazole ring undergoes esterification with alcohols under acidic or catalytic conditions.

Example Reaction:

Key Data:

| Alcohol (R-OH) | Catalyst | Yield (%) | Purification Method |

|---|---|---|---|

| Methanol | H₂SO₄ | 85 | Recrystallization |

| Ethanol | DCC | 78 | Column Chromatography |

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromophenyl group facilitates nucleophilic substitution, particularly at the para position.

Example Reaction with Amines:

Conditions:

-

Solvent: DMF, 80°C

-

Catalyst: CuI (10 mol%)

-

Base: K₂CO₃

Outcomes:

| Nucleophile | Reaction Time (h) | Yield (%) |

|---|---|---|

| Piperidine | 12 | 72 |

| Aniline | 18 | 65 |

This reactivity is leveraged to introduce pharmacophores in drug discovery .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or azides, forming fused heterocycles.

General Procedure (Adapted from ):

-

Combine 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid (1 equiv) with β-ketoester (1.2 equiv) in MeCN.

-

Add DBU (1.2 equiv) and stir at 50°C for 12 hours.

-

Purify via flash chromatography (MeOH/DCM).

Example Product:

Ethyl 5-methyl-1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate

-

1H NMR (400 MHz, CDCl₃): δ 8.88 (d, J = 6.1 Hz, 2H), 7.51 (d, J = 6.1 Hz, 2H), 4.48 (q, J = 7.1 Hz, 2H), 2.72 (s, 3H) .

Decarboxylation Reactions

Under pyrolysis or strong base conditions, the carboxylic acid group undergoes decarboxylation to form 5-(4-bromophenyl)-1,2,4-triazole.

Conditions:

-

Temperature: 200°C (neat)

-

Catalyst: Quinoline, Cu powder

Yield: ~60% after purification.

Metal-Catalyzed Cross-Coupling

The bromine atom enables Suzuki-Miyaura coupling with boronic acids.

Example Reaction:

Optimized Conditions:

-

Solvent: DME/H₂O (3:1)

-

Temperature: 90°C

-

Yield: 82%.

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit enhanced antibacterial activity when modified at the triazole or carboxylic acid positions :

Key Findings:

Scientific Research Applications

5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid has numerous applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The bromophenyl group enhances its binding affinity to certain proteins, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine

- Structure : A 3-bromophenyl group at position 5 and an amine group at position 3.

- Key Differences: The meta-bromine substitution (vs. The amine group, less polar than a carboxylic acid, may decrease solubility but enhance membrane permeability.

- Activity : Exhibits anticancer activity against specific cell lines, highlighting the importance of bromine positioning and functional group selection .

4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole

- Structure : Two 4-bromophenyl groups at positions 3 and 5, with a butyl chain at position 4.

- Key Differences : The bulky alkyl chain and dual bromophenyl groups increase molecular weight (413.17 g/mol) and hydrophobicity, likely reducing aqueous solubility.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, demonstrating the versatility of triazole derivatives in transition metal-catalyzed reactions .

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid

- Structure : Isoxazole ring (vs. triazole) with a 4-bromophenyl group and methyl substitution.

- Key Differences : The isoxazole ring lacks the triazole’s additional nitrogen, reducing hydrogen-bonding capacity. Molecular weight (282.09 g/mol) is higher due to the methyl group.

- Implications : Triazole derivatives generally exhibit stronger aromatic stabilization and diverse pharmacological profiles compared to isoxazoles .

Functional Group Replacements

4-(4-Bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

- Structure : Thiol group at position 3 and pyridinyl substituent at position 5.

- Key Differences : The thiol group’s higher acidity (vs. carboxylic acid) may enhance metal coordination but reduce stability under oxidative conditions. Pyridinyl substitution introduces basicity, influencing pharmacokinetics .

5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols

- Structure : Furan-2-yl group at position 5 and thiol at position 3.

- Key Differences : The furan ring’s oxygen atom provides electron-rich characteristics, contrasting with the electron-withdrawing bromine in the target compound. Thiol derivatives often show improved antimicrobial activity .

Biological Activity

5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid features a bromophenyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 268.07 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrN3O2 |

| Molecular Weight | 268.07 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid |

Antimicrobial Activity

Research indicates that 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains and fungi. Triazole derivatives are known for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans .

In a study evaluating the antimicrobial efficacy of related triazole compounds, the results showed promising activity against multiple bacterial strains with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid has been explored through various in vitro studies. Notably, the compound demonstrated cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) .

Case Study: Cytotoxic Evaluation

A study synthesized several triazole derivatives and evaluated their cytotoxicity using the MTT assay. The compound exhibited IC50 values lower than 12 μM against the HeLa cell line, indicating significant selectivity towards cancer cells compared to normal cell lines like MRC-5 .

The mechanism through which 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid exerts its biological effects involves interactions with specific enzymes and receptors involved in critical metabolic pathways. Molecular docking studies suggest that this compound can bind effectively to targets such as aromatase enzymes, which are crucial in cancer proliferation pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Contains a thiol group instead of a carboxylic acid | Exhibits different reactivity due to thiol group |

| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Isoxazole ring instead of a triazole | Different biological activity profile |

| 5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid | Similar structure but different bromine position | Potentially different properties |

This comparative analysis highlights how the specific substitution pattern in 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid contributes to its unique biological activities compared to other derivatives.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid to enhance yield and purity?

Methodological Answer:

- Stepwise Functionalization : Begin with the condensation of 4-bromophenyl hydrazine with a carboxylic acid precursor, followed by cyclization under controlled pH (e.g., using acetic acid or ammonia) to form the triazole core .

- Catalytic Optimization : Employ transition metal catalysts (e.g., Cu(I) for azide-alkyne cycloaddition) to improve regioselectivity and reduce side reactions .

- Purification Strategies : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization in ethanol/water mixtures to isolate the pure product .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR to confirm the presence of the bromophenyl group (δ 7.4–7.8 ppm for aromatic protons) and the triazole carboxylic acid (δ 12.5 ppm for -COOH) .

- FT-IR Spectroscopy : Identify characteristic peaks for the triazole ring (1560–1600 cm) and carboxylic acid O-H stretch (2500–3300 cm) .

- Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (expected m/z: 282.98 for CHBrNO) .

Q. How should researchers handle waste generated during the synthesis of this compound?

Methodological Answer:

- Segregation : Separate halogenated organic waste (e.g., brominated byproducts) from aqueous acidic waste .

- Neutralization : Treat acidic residues with sodium bicarbonate before disposal.

- Professional Disposal : Collaborate with certified waste management services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid?

Methodological Answer:

- Crystal Growth : Recrystallize the compound from dimethyl sulfoxide (DMSO) or acetonitrile to obtain single crystals suitable for diffraction .

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Refine the structure with SHELXL-97 to determine bond lengths and angles .

- Tautomer Analysis : Compare crystallographic data with computational models (DFT) to confirm the dominant tautomeric form (e.g., 4H-triazole vs. 1H-triazole) .

Q. What strategies can reconcile discrepancies between spectroscopic and computational data for this compound?

Methodological Answer:

- DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to identify outliers .

- Solvent Effects : Account for solvent polarity in computational models (e.g., using the PCM method) to improve agreement with experimental NMR spectra .

- Dynamic Effects : Use molecular dynamics simulations to assess conformational flexibility that may explain spectral broadening .

Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : Test the reactivity of the bromophenyl group with aryl boronic acids using Pd(PPh) as a catalyst in THF/HO (3:1) at 80°C .

- Competitive Analysis : Compare reaction rates with non-brominated analogs to quantify the electron-withdrawing effect of Br on the triazole ring .

- Byproduct Monitoring : Use LC-MS to detect debromination or triazole ring-opening side products under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.